N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1207060-17-0
VCID: VC7423027
InChI: InChI=1S/C23H21N3O3S/c1-14-5-4-6-15(2)20(14)25-19(27)11-26-13-24-21-18(12-30-22(21)23(26)28)16-7-9-17(29-3)10-8-16/h4-10,12-13H,11H2,1-3H3,(H,25,27)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5

N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

CAS No.: 1207060-17-0

Cat. No.: VC7423027

Molecular Formula: C23H21N3O3S

Molecular Weight: 419.5

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide - 1207060-17-0

Specification

CAS No. 1207060-17-0
Molecular Formula C23H21N3O3S
Molecular Weight 419.5
IUPAC Name N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Standard InChI InChI=1S/C23H21N3O3S/c1-14-5-4-6-15(2)20(14)25-19(27)11-26-13-24-21-18(12-30-22(21)23(26)28)16-7-9-17(29-3)10-8-16/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Standard InChI Key LUSHPWBZSOLLHY-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC

Introduction

N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that belongs to the broader class of thienopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic ring system, combined with a 4-methoxyphenyl group and an acetamide moiety linked to a 2,6-dimethylphenyl group.

Synthesis

The synthesis of such complex organic compounds typically involves multi-step reactions. Common strategies might include:

  • Condensation Reactions: To form the thieno[3,2-d]pyrimidine core.

  • Nucleophilic Substitution: To introduce the 4-methoxyphenyl group.

  • Amidation: To attach the acetamide moiety to the 2,6-dimethylphenyl group.

Detailed synthesis protocols would require specific conditions such as temperature, solvents, and catalysts to optimize yields and purity.

Biological Activity

Thienopyrimidine derivatives have been explored for various biological activities:

  • Antimicrobial Activity: These compounds can exhibit activity against bacteria and fungi.

  • Anti-inflammatory Activity: They may inhibit inflammatory pathways.

  • Anticancer Activity: Some derivatives have shown potential in inhibiting cancer cell growth.

Specific data on the biological activity of N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is not available in the current literature.

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